molecular formula C17H17ClN4O2 B2530909 1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea CAS No. 1421455-98-2

1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea

Cat. No. B2530909
CAS RN: 1421455-98-2
M. Wt: 344.8
InChI Key: YCFCFEBWCJNCQM-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer.

Scientific Research Applications

Antioxidant Activity

A study on urea derivatives highlights their potential as potent antioxidants. The research synthesized a series of urea, thiourea, and selenourea derivatives, showcasing that compounds with selenourea functionality and halogen groups exhibited significant antioxidant activity. This positions such compounds as promising agents for further investigation in the context of oxidative stress-related conditions (Reddy et al., 2015).

Receptor Agonist Potential

Another study identified a nonpeptidic agonist of the urotensin-II receptor, indicating the potential of certain urea derivatives in modulating receptor activity. This discovery is pivotal for pharmacological research, providing a new tool for studying receptor functions and potentially leading to novel therapeutic agents (Croston et al., 2002).

Plant Growth Regulation

Research on urea derivatives also suggests their utility in agriculture, particularly in plant growth regulation. Synthesis of novel urea compounds and their preliminary biological activity tests revealed some derivatives to possess promising qualities as plant growth regulators, which could contribute to enhanced agricultural productivity (Xin-jian et al., 2006).

Histamine H3 Receptor Antagonism

A study introduced novel oxadiazoles as potent and selective histamine H3 receptor antagonists, underlining the potential of certain urea derivatives in the development of new treatments for disorders related to histamine function, such as allergies and inflammatory conditions (Clitherow et al., 1996).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-22-11-14(15-7-4-10-24-15)20-16(22)8-9-19-17(23)21-13-6-3-2-5-12(13)18/h2-7,10-11H,8-9H2,1H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFCFEBWCJNCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)NC2=CC=CC=C2Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea

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